

Methyl 3-Fluoro-2-nitrobenzoate CAS number and properties

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Compound of Interest

Compound Name: Methyl 3-Fluoro-2-nitrobenzoate

Cat. No.: B036858

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Methyl 3-Fluoro-2-nitrobenzoate: A Technical Guide

CAS Number: 1214353-57-7

This technical guide provides a comprehensive overview of **Methyl 3-fluoro-2-nitrobenzoate**, a key intermediate in pharmaceutical research and drug development.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

Methyl 3-fluoro-2-nitrobenzoate is an organic compound with the molecular formula $C_8H_6FNO_4$.^{[2][3]} It is characterized as a solid and is noted for its role as a versatile building block in the synthesis of more complex molecules.^{[1][4]}

Table 1: Physicochemical Properties of **Methyl 3-fluoro-2-nitrobenzoate**

Property	Value	Source
CAS Number	1214353-57-7	[1] [2] [5]
Molecular Formula	C ₈ H ₆ FNO ₄	[2] [3]
Molecular Weight	199.14 g/mol	[2] [3]
Appearance	Solid	[4]
Purity	≥95%	[5]
Melting Point	N/A	[2]
Boiling Point	N/A	[2]

Synthesis

The synthesis of **Methyl 3-fluoro-2-nitrobenzoate** typically involves two main routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[\[1\]](#) The choice of method often depends on the availability of starting materials and the desired scale of production.[\[1\]](#)

Experimental Protocol (Adapted from a similar compound, Methyl 2-fluoro-3-nitrobenzoate)

Due to the lack of a specific, detailed experimental protocol for **Methyl 3-fluoro-2-nitrobenzoate** in the available literature, the following is an adapted procedure based on the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate. This adapted protocol should serve as a guideline and may require optimization.

Objective: To synthesize **Methyl 3-fluoro-2-nitrobenzoate** via the esterification of 3-fluoro-2-nitrobenzoic acid.

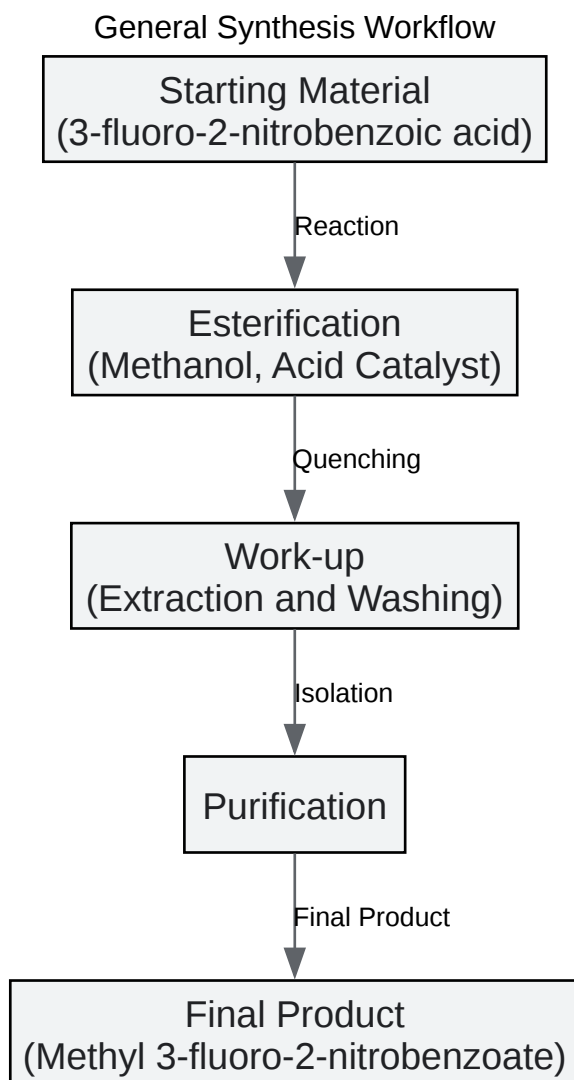
Materials:

- 3-fluoro-2-nitrobenzoic acid
- Methanol (MeOH)

- Concentrated Sulfuric Acid (H_2SO_4)
- Ethyl Acetate (EtOAc)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Water
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid in methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture at a suitable temperature (e.g., 50°C) and stir for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable technique like TLC.[\[6\]](#)
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dilute the residue with ethyl acetate.
- Wash the organic solution with saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.[\[6\]](#)
- Separate the organic and aqueous phases.
- Wash the organic phase sequentially with water and brine.[\[6\]](#)
- Dry the organic phase over anhydrous sodium sulfate.[\[6\]](#)
- Filter the solution and concentrate it under reduced pressure to obtain the crude **Methyl 3-fluoro-2-nitrobenzoate**.[\[6\]](#)
- The crude product may be used as is for subsequent steps or purified further if necessary.[\[6\]](#)



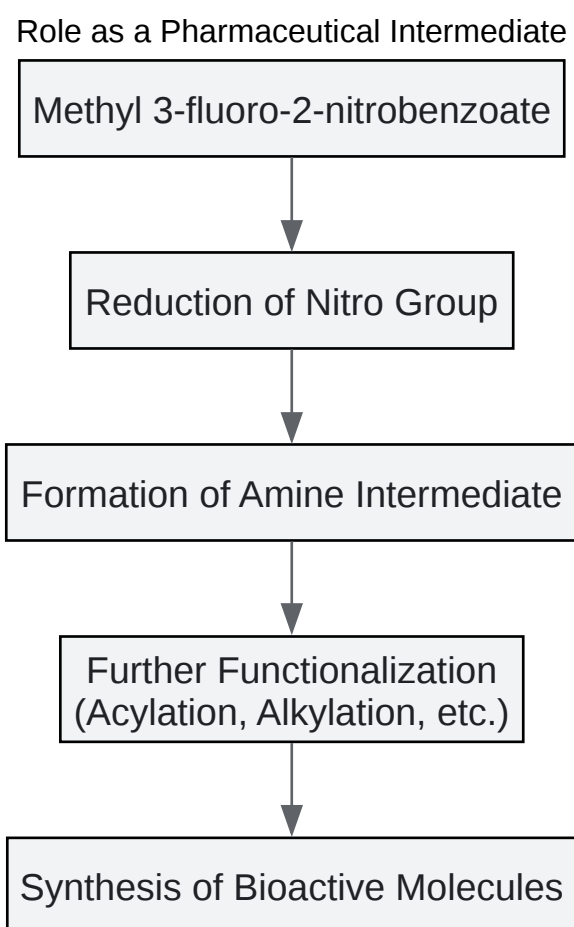
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Caption: General workflow for the synthesis of **Methyl 3-fluoro-2-nitrobenzoate**.

Role in Drug Development

Methyl 3-fluoro-2-nitrobenzoate is a valuable intermediate in pharmaceutical research and development.^[1] Its chemical structure, featuring both a nitro group and a fluorine atom, makes it a versatile starting material for synthesizing a wide range of complex and potentially bioactive molecules.^[1]

The nitro group can be readily reduced to an amine, which then serves as a handle for various chemical transformations such as acylation, alkylation, or condensation to form amides, amines, or heterocyclic structures.[1] The presence of a fluorine atom is often beneficial for the pharmacokinetic properties of drug candidates, potentially improving membrane permeability and metabolic stability.[1]



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Caption: Logical workflow illustrating the use of **Methyl 3-fluoro-2-nitrobenzoate** in drug discovery.

While specific signaling pathways directly involving **Methyl 3-fluoro-2-nitrobenzoate** are not documented, its derivatives are synthesized to target a wide array of biological pathways

implicated in various diseases. The core structure provided by this intermediate allows for the systematic exploration of structure-activity relationships in the quest for novel therapeutics.

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